tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate
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Overview
Description
tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a benzoxazepine ring structure. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a brominated benzoxazepine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Various substituted benzoxazepine derivatives.
Oxidation Products: Oxidized forms of the benzoxazepine ring.
Reduction Products: Reduced forms of the benzoxazepine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it is used as a probe to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
tert-Butyl 3-bromopropylcarbamate: Similar in structure but with a different brominated moiety.
tert-Butyl carbamate: A simpler carbamate compound without the benzoxazepine ring.
tert-Butyl bromoacetate: Contains a bromoacetate group instead of a benzoxazepine ring.
Uniqueness: The uniqueness of tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate lies in its complex structure, which combines a brominated benzoxazepine ring with a carbamate group. This unique combination imparts specific chemical and biological properties that are not found in simpler carbamate compounds.
Properties
Molecular Formula |
C14H17BrN2O4 |
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Molecular Weight |
357.20 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate |
InChI |
InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-6-8(15)4-5-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m1/s1 |
InChI Key |
AEVORMIIXQAJCA-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC2=C(C=CC(=C2)Br)NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C=CC(=C2)Br)NC1=O |
Origin of Product |
United States |
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